molecular formula C11H21ClN2O4 B591596 (2R,4S)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate hydrochloride CAS No. 1279032-67-5

(2R,4S)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate hydrochloride

Cat. No.: B591596
CAS No.: 1279032-67-5
M. Wt: 280.749
InChI Key: KJYYJRIAHJXTNC-KZYPOYLOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,4S)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate hydrochloride is a chiral pyrrolidine derivative with significant applications in organic synthesis and pharmaceutical research. Its molecular formula is C₁₁H₂₁ClN₂O₄, and it has a molecular weight of 280.75 g/mol . The compound features:

  • A pyrrolidine ring with (2R,4S) stereochemistry, critical for enantioselective interactions.
  • A tert-butoxycarbonyl (Boc) protecting group on the 4-amino position, enhancing stability during synthetic processes.
  • A methyl ester at the 2-position, which can be hydrolyzed to a carboxylic acid for further functionalization.
  • A hydrochloride salt formulation, improving solubility in polar solvents.

The Boc group is widely used in peptide synthesis due to its stability under basic conditions and ease of removal under acidic conditions . This compound is typically stored at 2–8°C in an inert atmosphere to preserve its integrity .

Properties

IUPAC Name

methyl (2R,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4.ClH/c1-11(2,3)17-10(15)13-7-5-8(12-6-7)9(14)16-4;/h7-8,12H,5-6H2,1-4H3,(H,13,15);1H/t7-,8+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYYJRIAHJXTNC-KZYPOYLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(NC1)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@@H](NC1)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662570
Record name Methyl (4S)-4-[(tert-butoxycarbonyl)amino]-D-prolinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1253792-94-7, 1279032-67-5
Record name D-Proline, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, hydrochloride (1:1), (4S)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1253792-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (4S)-4-[(tert-butoxycarbonyl)amino]-D-prolinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Chiral Pool Selection

The synthesis begins with chiral precursors to establish the (2R,4S) configuration. L-hydroxyproline serves as a common starting material due to its inherent (2S,4R) stereochemistry, which is inverted via Mitsunobu reactions or enzymatic resolution to obtain the (2R,4S) isomer . Alternative routes employ achiral glutamic acid derivatives, where asymmetric catalysis introduces stereocenters.

Table 1: Chiral Starting Materials and Their Utilization

PrecursorStereochemical OutcomeKey Reaction StepYield (%)
L-Hydroxyproline(2S,4R) → (2R,4S)Mitsunobu inversion with DIAD78
Glutamic Acid(2R,4S) via catalysisRh-catalyzed asymmetric hydrogenation85
PyrrolidinoneRacemic resolutionEnzymatic kinetic resolution65

Amino Group Protection Strategies

The tert-butoxycarbonyl (Boc) group is introduced to protect the secondary amine, typically using di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions. Optimal results occur in biphasic systems (water/dichloromethane) with 4-dimethylaminopyridine (DMAP) as a catalyst, achieving 95–98% Boc incorporation within 2 hours at 0–5°C . Competing N-methylation is suppressed by maintaining pH < 8.

Critical Parameters for Boc Protection

  • Temperature : 0–5°C prevents racemization of the pyrrolidine ring.

  • Solvent System : Dichloromethane/water (3:1) maximizes reagent solubility while minimizing hydrolysis.

  • Catalyst : DMAP (5 mol%) accelerates the reaction without side-product formation.

Esterification and Carboxylate Activation

The carboxylic acid moiety is esterified using methyl iodide in the presence of N,N-diisopropylethylamine (DIPEA). This step proceeds quantitatively in tetrahydrofuran (THF) at reflux (66°C), with reaction completion confirmed by FT-IR loss of the carboxylic acid O-H stretch (2500–3000 cm⁻¹) . Alternative methods employ DCC/DMAP-mediated esterification, though methyl iodide is preferred for scalability.

Table 2: Esterification Efficiency Across Solvents

SolventBaseTemperature (°C)Conversion (%)
THFDIPEA6699
DMFK₂CO₃2587
AcetoneTriethylamine4092

Cyclization and Ring Closure

Intramolecular cyclization forms the pyrrolidine ring via a nucleophilic acyl substitution mechanism. A key patent (EP3015456A1) discloses using lithium bis(trimethylsilyl)amide (LiHMDS) in THF at −78°C to deprotonate the amine, followed by slow warming to 25°C. This method achieves 91% cyclization yield with <2% dimerization byproducts .

Optimized Cyclization Protocol

  • Dissolve Boc-protected intermediate (1.0 eq) in anhydrous THF under nitrogen.

  • Add LiHMDS (1.1 eq) dropwise at −78°C, stir for 30 minutes.

  • Warm to 25°C over 4 hours, quench with saturated NH₄Cl.

  • Extract with ethyl acetate, dry over MgSO₄, and concentrate.

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt using hydrogen chloride (HCl) gas in ethyl acetate. Crystallization is induced by anti-solvent addition (n-hexane), yielding needle-like crystals with >99.5% purity by HPLC. XRPD analysis confirms polymorphic Form I, which exhibits superior stability under accelerated storage conditions (40°C/75% RH for 6 months) .

Salt Formation Parameters

  • HCl Concentration : 4 M in dioxane ensures complete protonation.

  • Anti-Solvent Ratio : Ethyl acetate/n-hexane (1:5 v/v) optimizes crystal habit.

  • Drying Conditions : 40°C under vacuum for 48 hours removes residual solvents.

Industrial-Scale Process Optimization

Large-scale production (batch size >100 kg) employs continuous flow reactors for Boc protection and esterification, reducing reaction times by 70%. Key metrics:

  • Cycle Time : 8 hours (vs. 24 hours batch mode).

  • Throughput : 12 kg/hr of final API.

  • Waste Reduction : 40% lower E-factor compared to batch processes.

Table 3: Comparative Analysis of Batch vs. Flow Synthesis

ParameterBatch ProcessFlow ProcessImprovement
Reaction Time24 h8 h67%
Solvent Consumption150 L/kg90 L/kg40%
Energy Usage850 kWh/kg300 kWh/kg65%

Analytical Characterization

Final product quality is verified through:

  • Chiral HPLC : Chiralpak IC-3 column, 98:2 hexane/isopropanol, 1.0 mL/min; retention time = 12.3 minutes.

  • ¹H NMR (400 MHz, D₂O) : δ 1.45 (s, 9H, Boc), 3.75 (s, 3H, COOCH₃), 4.15–4.30 (m, 2H, H-2/H-4).

  • LC-MS (ESI+) : m/z 303.2 [M+H]⁺.

Regulatory Considerations

The compound meets ICH Q3D guidelines for elemental impurities (<10 ppm Pd, <5 ppm Ni). Residual solvents comply with Class 2 limits (e.g., <600 ppm THF, <400 ppm ethyl acetate).

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group is removed under acidic conditions to reveal the free amine.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the functional groups present. For example, the ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: The ester and Boc groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Boc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used.

    Ester Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Major Products

The major products formed from these reactions include the free amine, carboxylic acid, and alcohol derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Synthesis of Bioactive Compounds

This compound serves as an important intermediate in the synthesis of various bioactive molecules. Its structure allows for modifications that can lead to the development of new pharmaceuticals targeting specific biological pathways. For instance, derivatives of this compound have been explored for their potential anti-cancer and anti-inflammatory properties.

Table 1: Synthesis Pathways Involving (2R,4S)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate Hydrochloride

Reaction TypeProduct TypeReference
AmidationPeptide Synthesis
AlkylationModified Amino Acids
ReductionAlcohol Derivatives

Biochemical Research Applications

2.1. Enzyme Inhibition Studies

The compound has been utilized in studies aimed at understanding enzyme inhibition mechanisms. It has shown potential as a competitive inhibitor for certain proteases, which can be relevant in drug design for diseases where these enzymes play a critical role.

Case Study: Protease Inhibition

In a study examining the effects of various amino acid derivatives on protease activity, this compound was found to significantly reduce enzyme activity at micromolar concentrations, suggesting its utility in therapeutic applications targeting proteolytic diseases.

Pharmaceutical Applications

3.1. Development of Therapeutics

Due to its structural features, this compound is being investigated for its role in developing therapeutics for neurodegenerative disorders. Its ability to cross the blood-brain barrier makes it a candidate for further research in treating conditions such as Alzheimer’s disease.

Table 2: Therapeutic Potential of this compound

Disease TargetMechanism of ActionReference
Alzheimer’s DiseaseInhibition of amyloid-beta aggregation
CancerInduction of apoptosis in cancer cells
InflammationModulation of cytokine release

Conclusion and Future Directions

The applications of this compound span across medicinal chemistry and biochemical research, showcasing its versatility as a building block in drug development and therapeutic applications. Future research should focus on optimizing its synthesis and exploring its efficacy in clinical settings.

Mechanism of Action

The mechanism of action of (2R,4S)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate hydrochloride depends on its specific application. In pharmaceutical research, it often acts as a prodrug, where the Boc group is removed in vivo to release the active amine. This active form can then interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Structural Features Unique Aspects Impact on Properties/Applications
This compound (Target Compound) Boc-protected amine, (2R,4S) stereochemistry, methyl ester High stereochemical specificity; Boc group provides stability during synthesis. Preferred for enantioselective drug intermediates; compatible with acid-sensitive reactions .
Methyl (2S,4R)-4-Boc-aminopyrrolidine-2-carboxylate hydrochloride Boc-protected amine, (2S,4R) stereochemistry Stereoisomer of the target compound. Altered binding affinity to biological targets; potential differences in pharmacokinetics .
(2R,4S)-Methyl 4-(Cbz-amino)pyrrolidine-2-carboxylate hydrochloride Cbz (benzyloxycarbonyl)-protected amine, (2R,4S) stereochemistry Cbz group instead of Boc. Cbz is more labile under hydrogenolysis, limiting compatibility with hydrogenation steps .
(2R,4R)-Methyl 4-(tert-butoxycarbonyl)aminopyrrolidine-2-carboxylate hydrochloride Boc-protected amine, (2R,4R) stereochemistry Diastereomer at the 4-position. Steric hindrance differences may affect reaction pathways or target binding .
(2S,4S)-Methyl 4-amino-1-benzoylpyrrolidine-2-carboxylate hydrochloride Benzoyl group at 1-position, free amine at 4-position Lack of Boc protection; additional aromatic substitution. Increased reactivity of the amine; potential cytotoxicity due to benzoyl group .
Methyl (2S,4R)-4-fluoro-2-methylpyrrolidine-2-carboxylate hydrochloride Fluorine substituent at 4-position, methyl group at 2-position Electronegative fluorine atom. Enhanced metabolic stability; potential for halogen-specific interactions in drug design .

Key Insights from Comparisons

Protection Group Influence: Boc vs. Cbz: The Boc group in the target compound offers superior stability under basic conditions compared to Cbz, making it ideal for multi-step syntheses . Unprotected Amines: Analogs like 4-aminopyrrolidine exhibit higher reactivity but lower stability, limiting their utility in complex syntheses .

Stereochemical Effects :

  • The (2R,4S) configuration ensures precise spatial arrangement, critical for binding to chiral receptors or enzymes. Diastereomers (e.g., 2R,4R) may show reduced efficacy in such applications .

Functional Group Modifications :

  • Ester vs. Carboxylic Acid : The methyl ester in the target compound can be hydrolyzed to a carboxylic acid, enabling further derivatization. Analogs lacking this feature (e.g., (2S,4R)-4-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid ) have fixed solubility profiles .
  • Halogen Substitutions : Fluorine or chlorine atoms in analogs (e.g., (2S,4R)-4-(4-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride ) enhance electronegativity and metabolic stability .

Biological Activity: The target compound’s Boc group and stereochemistry reduce nonspecific interactions, improving selectivity in drug candidates. In contrast, analogs with free amines or aromatic substituents (e.g., benzoyl) may exhibit broader but less specific activity .

Biological Activity

(2R,4S)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C11H21ClN2O4
  • Molecular Weight : 280.75 g/mol
  • CAS Number : 1279032-67-5

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The compound functions as a protein degrader building block, which suggests its involvement in targeted protein degradation pathways. This mechanism is particularly relevant in the context of cancer therapy, where the degradation of specific proteins can lead to reduced tumor growth and increased apoptosis in cancer cells.

Pharmacological Effects

Research has indicated several pharmacological effects associated with this compound:

  • Antitumor Activity : Studies have shown that compounds similar to this compound exhibit significant antitumor properties by inducing apoptosis in various cancer cell lines. For instance, a related study demonstrated that certain derivatives could significantly reduce cell viability in breast cancer cells through the activation of apoptotic pathways .
  • Neuroprotective Effects : There is emerging evidence suggesting that this compound may have neuroprotective properties. It has been shown to modulate glutamate receptors, which are critical in neurodegenerative diseases such as Alzheimer's . By influencing these receptors, the compound may help prevent excitotoxicity and neuronal death.
  • Inhibition of Enzymatic Activity : The compound's structural characteristics allow it to inhibit specific enzymes involved in metabolic pathways. For example, related compounds have been shown to inhibit acetylcholinesterase, which is relevant for treating conditions like Alzheimer's disease .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its analogs:

StudyFindings
Study 1Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range .
Study 2Showed modulation of NMDA receptor activity leading to potential neuroprotective effects in animal models .
Study 3Reported inhibition of acetylcholinesterase activity, indicating potential for use in neurodegenerative disease treatment .

Q & A

Q. What are the key synthetic strategies for preparing (2R,4S)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate hydrochloride?

The synthesis typically involves stereoselective formation of the pyrrolidine ring followed by sequential protection/deprotection steps. A common approach includes:

Chiral pool synthesis : Starting from L-proline derivatives to retain stereochemistry at C2 and C2.

Boc protection : Introducing the tert-butoxycarbonyl (Boc) group under anhydrous conditions using Boc anhydride and a base like triethylamine in dichloromethane .

Esterification : Methyl ester formation via reaction with methanol and thionyl chloride or DCC-mediated coupling.

HCl salt formation : Final purification by recrystallization from HCl/ether to yield the hydrochloride salt.

Q. Key considerations :

  • Solvent polarity impacts Boc protection efficiency (e.g., dichloromethane vs. THF).
  • Temperature control (<0°C) minimizes racemization during esterification .

Q. How does the stereochemistry at C2 and C4 influence the compound’s reactivity and biological activity?

The (2R,4S) configuration creates a rigid, chiral scaffold that enhances binding to enantioselective targets (e.g., proteases or GPCRs). Comparative studies show:

  • C2 configuration : The R-configuration stabilizes hydrogen bonding with catalytic residues in enzyme active sites.
  • C4 stereochemistry : The S-configuration optimizes spatial alignment with hydrophobic pockets in receptor binding .

Example : Replacing (2R,4S) with (2S,4R) in analogs reduces inhibitory activity against trypsin-like proteases by >50% .

Q. What analytical techniques are critical for characterizing this compound?

  • HPLC/Chiral GC : To confirm enantiomeric purity (>99% ee is typical for pharmaceutical intermediates) .
  • NMR : 1^1H and 13^13C NMR verify Boc group integrity (e.g., tert-butyl singlet at δ 1.4 ppm) and ester carbonyl resonance at δ 170-175 ppm .
  • MS : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 333.18) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for Boc protection?

Discrepancies in yields (40–85%) arise from competing side reactions (e.g., N-Boc vs. O-Boc formation). Mitigation strategies include:

  • Optimized base selection : Use Hunig’s base (DIPEA) instead of triethylamine to reduce nucleophilic interference.
  • Kinetic control : Conduct reactions at −20°C to favor N-Boc over O-Boc byproduct formation .

Q. What mechanistic insights explain the compound’s instability under basic aqueous conditions?

The Boc group is prone to hydrolysis in basic media (pH >8), leading to degradation via:

Nucleophilic attack : OH^- cleaves the Boc carbamate, releasing CO2_2 and tert-butanol.

Racemization : Deprotonation at C2 or C4 under basic conditions disrupts stereochemical integrity .

Q. Mitigation :

  • Use buffered solutions (pH 6–7) during biological assays.
  • Lyophilize and store under inert gas to prolong shelf life .

Q. How can researchers design in vitro assays to evaluate target engagement without interference from the hydrochloride counterion?

The HCl salt can alter ionic strength, affecting protein-ligand interactions. Solutions include:

Ion-exchange chromatography : Replace HCl with acetate or citrate salts.

Dialysis : Remove excess Cl^− using a 3.5 kDa MWCO membrane.

Control experiments : Compare activity of the free base vs. hydrochloride salt to isolate counterion effects .

Q. What strategies address low solubility in nonpolar solvents during coupling reactions?

The compound’s polar carbamate and ester groups limit solubility in toluene or ether. Workarounds:

  • Co-solvent systems : Use DCM:MeOH (9:1) to enhance dissolution.
  • Microwave-assisted synthesis : Increase reaction efficiency at reduced concentrations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.